methyl (4Z)-1-(3,4-dichlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring, a thiophene moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde, followed by cyclization with methyl acetoacetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation with chlorine or bromine, nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and halogenated compounds .
Scientific Research Applications
METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. The pathways involved often include inhibition of inflammatory mediators or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(FURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(PYRIDIN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-1-(3,4-DICHLOROPHENYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its combination of a dichlorophenyl group and a thiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a pharmacophore in drug design .
Properties
Molecular Formula |
C18H13Cl2NO3S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl (4Z)-1-(3,4-dichlorophenyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H13Cl2NO3S/c1-10-16(18(23)24-2)13(9-12-4-3-7-25-12)17(22)21(10)11-5-6-14(19)15(20)8-11/h3-9H,1-2H3/b13-9- |
InChI Key |
ORXWNCBWHJKBEQ-LCYFTJDESA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CS2)/C(=O)N1C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CS2)C(=O)N1C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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